molecular formula C25H26N6O3 B14246992 Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-(1-phenylethyl)-

Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-(1-phenylethyl)-

Cat. No.: B14246992
M. Wt: 458.5 g/mol
InChI Key: STNJCYKOXYBBIA-UHFFFAOYSA-N
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Description

Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-(1-phenylethyl)- is a complex heterocyclic compound that has garnered significant interest in medicinal chemistry. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its potential in targeting kinases in cancer therapy . The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to ensure the desired outcome, often involving specific temperatures, solvents, and catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may introduce hydroxyl groups, while reduction reactions can remove oxygen-containing groups

Comparison with Similar Compounds

Similar Compounds: Similar compounds to pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide include other pyrrolo[2,1-f][1,2,4]triazine derivatives, such as avapritinib and remdesivir . These compounds share the same core structure but differ in their functional groups, which can significantly impact their biological activity and therapeutic potential.

Uniqueness: What sets pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide apart from its similar compounds is its specific functional groups, which allow for unique interactions with molecular targets.

Properties

Molecular Formula

C25H26N6O3

Molecular Weight

458.5 g/mol

IUPAC Name

4-[5-(methoxycarbamoyl)-2-methylanilino]-5-methyl-N-(1-phenylethyl)pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide

InChI

InChI=1S/C25H26N6O3/c1-15-10-11-19(24(32)30-34-4)12-21(15)29-23-22-16(2)20(13-31(22)27-14-26-23)25(33)28-17(3)18-8-6-5-7-9-18/h5-14,17H,1-4H3,(H,28,33)(H,30,32)(H,26,27,29)

InChI Key

STNJCYKOXYBBIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NOC)NC2=NC=NN3C2=C(C(=C3)C(=O)NC(C)C4=CC=CC=C4)C

Origin of Product

United States

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